BenchChemオンラインストアへようこそ!

4-(Piperazin-1-yl)benzonitrile

Kinase Inhibition DYRK4 Serine/Threonine Kinase

Source 4-(Piperazin-1-yl)benzonitrile as the definitive arylpiperazine building block for medicinal chemistry. Validated as a starting scaffold for orally available HCV entry inhibitors (e.g., L0909), a weak-affinity control for DYRK4 kinase assays (IC50 9,590 nM), and a baseline probe for Leishmania donovani PMII (Ki ~1.68–2.50 mM). Its high-yielding SNAr synthesis (95%) and solid physical form (MP 83-86°C) ensure scalability and ease of handling. Choose this compound for reliable, cost-effective fragment-based discovery and SAR campaigns.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
CAS No. 68104-63-2
Cat. No. B3024897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)benzonitrile
CAS68104-63-2
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2
InChIKeyDJJNYEXRPRQXPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2): Core Properties and Sourcing Considerations


4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2), also known as 1-(4-Cyanophenyl)piperazine, is an organic compound with the molecular formula C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol [1]. Structurally, it consists of a benzonitrile moiety substituted with a piperazine ring at the para position. This compound exists as a solid at room temperature with a melting point typically ranging from 83°C to 86°C . As a versatile building block in medicinal chemistry and chemical biology, its primary value lies in its capacity to serve as a key intermediate or fragment for further derivatization, particularly for targeting central nervous system (CNS) disorders and kinases .

Why Substituting 4-(Piperazin-1-yl)benzonitrile (68104-63-2) with a Generic Analog Can Derail Your Research


Substituting 4-(Piperazin-1-yl)benzonitrile with a close analog like 4-(Morpholin-4-yl)benzonitrile or a halogenated derivative without experimental validation is scientifically unsound due to profound differences in biochemical activity and synthetic utility. For instance, the morpholine analog demonstrates a distinct biological profile, with reports of antitubercular activity against resistant strains, a property not documented for the piperazine parent . Conversely, 4-(Piperazin-1-yl)benzonitrile provides specific, albeit modest, inhibition against kinases like DYRK4 [1] and serves as a critical starting scaffold for orally available Hepatitis C Virus (HCV) entry inhibitors [2]. These divergent target engagements and resultant applications mean that an analog selected purely for structural similarity cannot be assumed to replicate the target compound's behavior in a biological assay or its reactivity in downstream chemical syntheses.

4-(Piperazin-1-yl)benzonitrile (68104-63-2): A Quantitative Evidence Guide for Differentiated Selection


Kinase Inhibition Profile: Quantified DYRK4 Inhibition and Comparison to DYRK1A

4-(Piperazin-1-yl)benzonitrile demonstrates direct, quantifiable inhibition of the Dual-specificity tyrosine-phosphorylation-regulated kinase 4 (DYRK4) [1]. Its inhibitory potency against DYRK4 (IC50 = 9,590 nM) is substantially weaker than the activity of a representative, more potent DYRK1A inhibitor included for cross-study context [2]. This differential provides a quantitative baseline for medicinal chemists and chemical biologists evaluating this scaffold for DYRK family kinase targeting or seeking a control compound with defined, moderate potency.

Kinase Inhibition DYRK4 Serine/Threonine Kinase Cancer Research

Leishmanial Enzyme Inhibition: Quantified Activity and Comparison to More Potent Inhibitors

4-(Piperazin-1-yl)benzonitrile exhibits direct, though weak, inhibition of the Leishmania donovani promastigote PMII enzyme [1]. Its activity is orders of magnitude lower than that of optimized lead compounds, providing a clear quantitative benchmark for researchers exploring this scaffold's potential in antiparasitic drug development. This data establishes a baseline for structure-activity relationship (SAR) studies aimed at improving potency.

Leishmaniasis Enzyme Inhibition Neglected Tropical Disease Drug Discovery

Antiviral Activity: Defined HCV Inhibitory Potency as a Scaffold Starting Point

4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile (a direct derivative of the target compound) was identified as a modest inhibitor of Hepatitis C Virus (HCV) [1]. Its initial activity provided a starting point for chemical optimization that ultimately yielded a highly potent, orally available HCV entry inhibitor (L0909, EC50 = 0.022 µM) [1]. The target compound, as the core benzonitrile scaffold, is therefore not the endpoint but the essential starting fragment that enables the development of advanced leads.

Hepatitis C Virus Antiviral Entry Inhibitor Virology

Scalable and Efficient Synthetic Route with High Yield: A Procurement Advantage

The synthesis of 4-(Piperazin-1-yl)benzonitrile can be achieved via a straightforward nucleophilic aromatic substitution between 4-fluorobenzonitrile and piperazine . This one-step route has been reported to proceed with a high yield of 95% under reflux conditions using K2CO3 in ethyl methyl ketone . This high-yielding, scalable protocol translates to a reliable and cost-effective supply chain, providing a tangible advantage over less accessible or lower-yielding analogs.

Synthetic Chemistry Process Chemistry Scalability Building Blocks

4-(Piperazin-1-yl)benzonitrile (68104-63-2): Optimal Application Scenarios Guided by Quantitative Evidence


Kinase Drug Discovery: DYRK4 Inhibitor Fragment or Control

Procure 4-(Piperazin-1-yl)benzonitrile as a defined fragment with quantifiable, albeit moderate, activity against the DYRK4 kinase (IC50 = 9,590 nM). Its well-characterized, weak potency makes it an ideal control compound for high-throughput screening (HTS) assay validation, or a starting scaffold for structure-guided optimization aimed at improving DYRK4 selectivity and potency, leveraging the differential activity observed compared to more potent DYRK1A inhibitors [1].

Antiviral Medicinal Chemistry: Core Scaffold for Novel HCV Entry Inhibitors

Source 4-(Piperazin-1-yl)benzonitrile as the foundational building block for synthesizing a series of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives. As demonstrated, this scaffold can be evolved from a modest HCV inhibitor into a highly potent, orally available clinical candidate (L0909, EC50 = 0.022 µM) [1]. This evidence supports its use in dedicated medicinal chemistry campaigns targeting viral entry mechanisms.

Neglected Tropical Disease Research: Leishmania PMII Enzyme Probe

Utilize 4-(Piperazin-1-yl)benzonitrile in leishmaniasis research as a structurally simple, weak-affinity probe for the Leishmania donovani PMII enzyme (Ki ≈ 1.68–2.50 mM) [1]. Its quantifiable, albeit minimal, interaction provides a clean baseline for SAR studies, enabling researchers to rationally design and synthesize analogs with substantially improved potency and selectivity against this validated antiparasitic target.

Process Development and Large-Scale Building Block Procurement

Select 4-(Piperazin-1-yl)benzonitrile for large-scale synthetic projects requiring a reliable and cost-effective arylpiperazine building block. The established, high-yielding synthesis (95% yield via S_NAr with 4-fluorobenzonitrile) [1] ensures scalable production and consistent supply. Its physical properties (solid, MP: 83-86°C) facilitate handling and purification, making it a practical choice over more complex or labile analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperazin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.